N-(4-isopropoxybenzyl)-2-methylbenzamide
Description
N-(4-Isopropoxybenzyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core substituted with a 4-isopropoxybenzyl group. The isopropoxy group at the para position of the benzyl moiety introduces steric bulk and moderate electron-donating effects, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.371 |
IUPAC Name |
2-methyl-N-[(4-propan-2-yloxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)21-16-10-8-15(9-11-16)12-19-18(20)17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI Key |
FGSUCSAZUJHPNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the benzamide scaffold significantly impact melting points, solubility, and crystallinity:
- Steric Effects : The isopropoxy group in the target compound is bulkier than methoxy or nitro groups in analogs (e.g., ), likely reducing solubility in polar solvents but enhancing crystallinity due to increased van der Waals interactions.
- Electron-Donating vs. Withdrawing Groups : The isopropoxy group (electron-donating) contrasts with nitro (electron-withdrawing) in , which may influence electronic properties like dipole moments and reactivity in catalytic applications.
Structural and Spectroscopic Characterization
- Crystallography : highlighted asymmetric units in nitro-substituted benzamides, suggesting that bulky substituents like isopropoxy may lead to distinct crystal packing.
- Spectroscopy : NMR and IR data in , and 8 provide benchmarks for comparing aromatic proton environments and carbonyl stretching frequencies. For example:
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